molecular formula C11H11NO3 B1521137 (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 959241-61-3

(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No. B1521137
CAS RN: 959241-61-3
M. Wt: 205.21 g/mol
InChI Key: WUUIYXLJVZVXHC-UHFFFAOYSA-N
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Description

“(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is a monocarboxylic acid and a member of indole-3-acetic acids and oxindoles . It is a conjugate acid of a 2-oxindole-3-acetate and a tautomer of a 2-hydroxy-(indol-3-yl)acetic acid .


Molecular Structure Analysis

The molecular formula of “(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is C11H11NO3 . The SMILES string representation is O=C1NC2=C©C=CC=C2C1CC(O)=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” are as follows: It has a density of 1.3±0.1 g/cm3 . The boiling point is approximately 445.2±38.0 °C at 760 mmHg . The flash point is 223.0±26.8 °C . The molar refractivity is 48.2±0.3 cm3 . The polar surface area is 66 Å2 .

Scientific Research Applications

Anticancer Activity

Indole derivatives have been investigated for their potential in cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms by which (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid exerts anticancer effects would require further research, but it may involve interactions with cellular pathways that are common targets in cancer therapy .

Antimicrobial and Antiviral Properties

These compounds have shown promise in combating microbial and viral infections. The structure of indole derivatives allows them to interact with microbial cell walls or viral envelopes, potentially leading to the disruption of these pathogens .

Anti-inflammatory and Antioxidant Effects

Indole derivatives can modulate inflammatory responses and oxidative stress, which are involved in various diseases. Their potential anti-inflammatory activity could be beneficial in conditions such as arthritis or other inflammatory disorders .

Neuroprotective Effects

Some indole derivatives have shown neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases. They may protect neurons from damage caused by neurotoxic substances or pathological conditions .

Cardiovascular Benefits

The antiplatelet and antithrombotic effects of indole derivatives could offer cardiovascular benefits by preventing blood clots and improving blood flow .

Antidiabetic Potential

These compounds may also have applications in managing diabetes by influencing insulin secretion or insulin sensitivity, although the exact mechanisms and efficacy would need to be determined through clinical studies .

Miscellaneous Activities

Indole derivatives have a wide range of other potential applications, including as antitubercular, antimalarial, and anticonvulsant agents. Their diverse biological activities make them candidates for further research in various therapeutic areas .

Safety And Hazards

“(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is classified as Acute Tox. 4 Oral according to the GHS classification system . The signal word is “Warning” and it has the hazard statement H302 .

properties

IUPAC Name

2-(7-methyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-3-2-4-7-8(5-9(13)14)11(15)12-10(6)7/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUIYXLJVZVXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672520
Record name (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

CAS RN

959241-61-3
Record name (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 2
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 3
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 4
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 5
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 6
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

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